

Best practices for long-term storage of ceftobiprole medocaril

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Compound of Interest

Compound Name: *Ceftobiprole medocaril*

Cat. No.: *B3132767*

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Technical Support Center: Ceftobiprole Medocaril

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of **ceftobiprole medocaril**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for unopened vials of **ceftobiprole medocaril** lyophilized powder?

A1: Unopened vials of **ceftobiprole medocaril** should be stored under refrigeration at a temperature of 2°C to 8°C (36°F to 46°F).^{[1][2][3][4]} It is also crucial to protect the vials from light by keeping them in their original carton until the time of use.^{[1][2][3][4]}

Q2: How should I store **ceftobiprole medocaril** after reconstitution?

A2: After reconstituting the lyophilized powder, it is recommended to proceed with further dilution immediately.^{[4][5]} However, if immediate dilution is not possible, the reconstituted solution can be stored at room temperature (up to 25°C or 77°F) for a maximum of 1 hour, or refrigerated at 2°C to 8°C for up to 24 hours.^{[1][2][3][4][5][6]} Any unused reconstituted solution should be discarded after these timeframes.^{[2][6]}

Q3: What factors affect the stability of the diluted **ceftobiprole medocartil** solution?

A3: The stability of the diluted solution is influenced by several factors, including the choice of diluent (e.g., 0.9% sodium chloride, 5% dextrose), the storage temperature (refrigerated vs. room temperature), and the final concentration of the solution.^{[7][8][9]} Studies have shown that **ceftobiprole medocartil** is generally more stable in 0.9% sodium chloride than in 5% dextrose solutions.^{[7][8][9][10]}

Q4: What are the known degradation pathways for ceftobiprole?

A4: Ceftobiprole, the active form of the prodrug **ceftobiprole medocartil**, can degrade under various stress conditions.^{[11][12]} The primary degradation pathways include acidic and alkaline hydrolysis, oxidation, and photolysis.^{[11][12]} Kinetic studies have indicated that ceftobiprole has low stability in alkaline solutions, in the presence of oxidizing agents, and when exposed to near UV radiation.^[11]

Troubleshooting Guide

Issue 1: I observed particulate matter or discoloration in my reconstituted or diluted solution.

- Cause: This could indicate precipitation of the drug or chemical degradation. **Ceftobiprole medocartil** solutions should be clear to slightly opalescent and yellowish in color.^[2]
- Solution: Do not use the solution if discoloration or visible particles are observed.^{[2][6]} Prepare a fresh solution, ensuring that the lyophilized powder is fully dissolved and that the correct diluent and storage conditions are used. Vigorous shaking for up to 10 minutes may be necessary for complete dissolution.^{[5][6]}

Issue 2: My experimental results are inconsistent, and I suspect degradation of **ceftobiprole medocartil**.

- Cause: Inconsistent results can arise from the degradation of the compound due to improper storage or handling. As noted, stability is dependent on temperature, diluent, and light exposure.^{[1][8]}
- Solution:

- Review your storage and handling procedures against the recommended guidelines in the tables below.
- Ensure that reconstituted and diluted solutions are used within their specified stability timeframes.
- For sensitive experiments, it is advisable to use freshly prepared solutions.
- If using portable infusion devices, be aware that stability can be temperature-dependent; for instance, at 32°C in 0.9% sodium chloride, the concentration of **ceftobiprole medocaril** can drop below 95% after 8 hours.^[8]

Data on Storage and Stability

Table 1: Storage of Reconstituted **Ceftobiprole Medocaril** Solution

Storage Condition	Maximum Storage Time
Room Temperature (up to 25°C/77°F)	1 hour ^{[2][3][4][6]}
Refrigerated (2°C to 8°C)	24 hours ^{[1][2][3][4][6]}

Table 2: Stability of Diluted **Ceftobiprole Medocaril** Infusion Solutions for Adult and Pediatric Patients (12 years and older)

Reconstitution Diluent	Infusion Diluent	Storage at 25°C (77°F) (Not protected from light)	Storage at 2°C to 8°C (36°F to 46°F) (Protected from light)
Sterile Water for Injection	0.9% Sodium Chloride	6 hours	94 hours
Sterile Water for Injection	5% Dextrose	6 hours	94 hours
5% Dextrose	0.9% Sodium Chloride	4 hours ^{[1][13]}	24 hours ^{[1][13]}
5% Dextrose	5% Dextrose	6 hours ^{[1][13]}	94 hours ^{[1][13]}

Table 3: Stability of **Ceftobiprole Medocaril** (6.25 mg/mL) in Portable Elastomeric Infusion Devices

Diluent	Temperature	Time to Remain >95% of Initial Concentration
0.9% Sodium Chloride	2-8°C	24 hours[8][9][10]
0.9% Sodium Chloride	25°C	24 hours[7][8][9][10]
0.9% Sodium Chloride	32°C	8 hours[8]
5% Dextrose	2-8°C	Nearly 24 hours[8]
5% Dextrose	25°C	< 4 hours[8]
5% Dextrose	32°C	< 4 hours[8]

Experimental Protocols

Methodology for Physicochemical Stability Testing of **Ceftobiprole Medocaril** in Infusion Devices

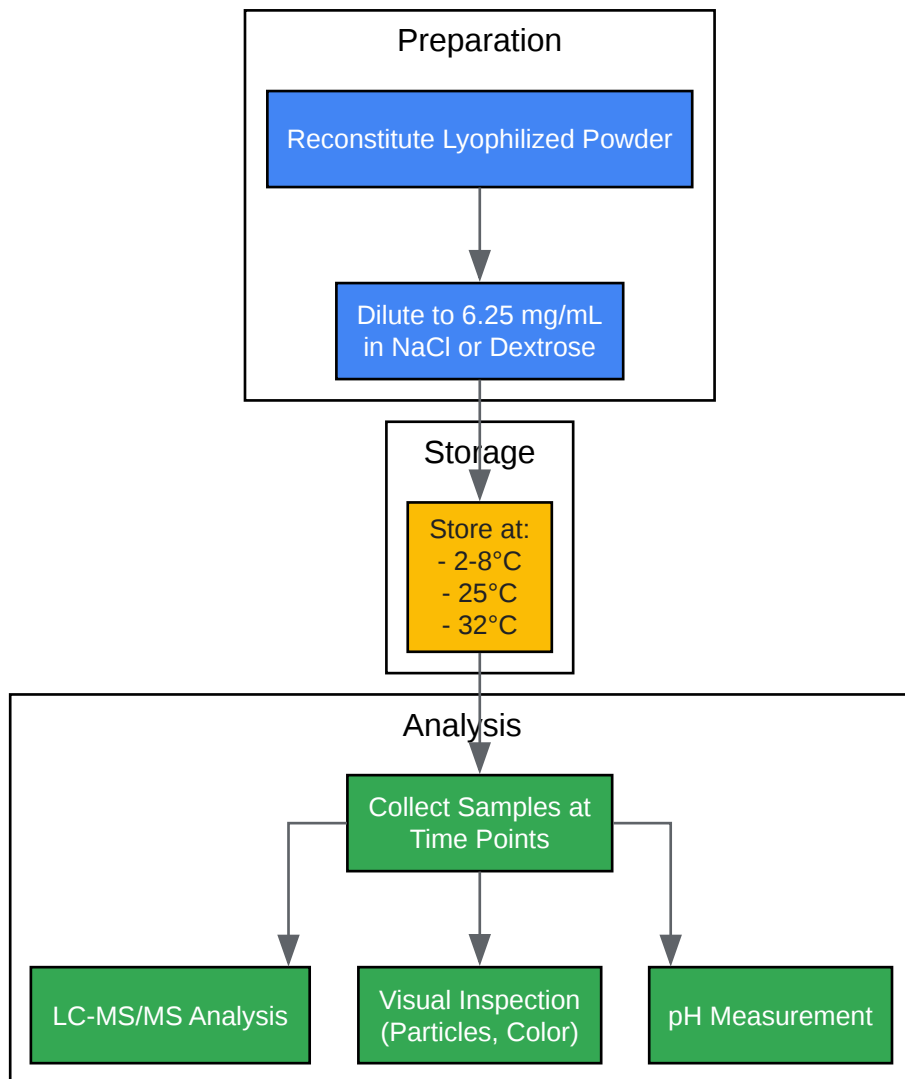
This protocol is based on studies evaluating the stability of **ceftobiprole medocaril** in portable elastomeric infusion devices.[8][9]

- Preparation of Solutions:
 - Reconstitute **ceftobiprole medocaril** lyophilized powder.
 - Dilute the reconstituted solution to a final concentration of 6.25 mg/mL with either 0.9% sodium chloride or 5% dextrose in Accufuser® portable elastomeric infusion devices.[8][9]
- Storage Conditions:
 - Store the prepared infusion devices at three different temperatures: refrigerated (2–8 °C), room temperature (25 °C), and body temperature (32 °C).[8][9]
- Sample Analysis:

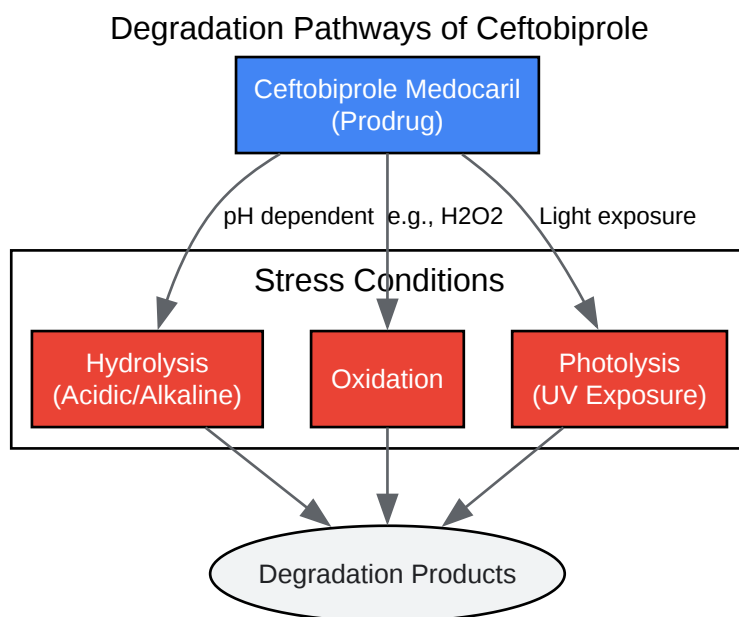
- At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), collect samples from the infusion devices.
- Analyze the concentration of **ceftobiprole medocartil** using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[8\]](#)[\[9\]](#)
- Physical Stability Assessment:
 - Visually inspect the solutions for any particle formation or color change at each time point.
 - Measure the pH of the solutions to monitor for any significant shifts.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Adsorption Study:
 - At the end of the study period, determine the amount of drug adsorbed to the walls of the elastomeric device.[\[8\]](#)[\[9\]](#)

Visualizations

Experimental Workflow for Stability Testing

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Caption: Workflow for assessing the physicochemical stability of **ceftobiprole medocartil**.



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